![molecular formula C20H25N5O2S B2607160 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 616214-22-3](/img/structure/B2607160.png)
2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. It also contains a piperazine ring and a nitrophenyl group. Quinazoline derivatives have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline, piperazine, and nitrophenyl groups. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The piperazine ring could influence the compound’s solubility in water .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it a promising candidate for inhibiting tumor growth and metastasis .
- Antibacterial Activity : The compound has demonstrated antibacterial effects against certain strains. Investigating its mechanism of action could lead to novel antibiotics .
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties. It could be relevant in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Enzyme Inhibition : Researchers have investigated its potential as an enzyme inhibitor. Understanding its interactions with specific enzymes could aid drug design .
- Photoluminescent Properties : The compound exhibits fluorescence, which makes it interesting for applications in optoelectronic devices or sensors .
- Building Block for Quinazoline Derivatives : Chemists use this compound as a starting material to synthesize various quinazoline-based molecules with diverse properties .
- Adsorption Studies : Researchers have explored its adsorption behavior on surfaces. This knowledge can be applied in environmental remediation or wastewater treatment .
Medicinal Chemistry and Drug Development
Neuropharmacology
Biochemical Research
Materials Science
Organic Synthesis
Environmental Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-25(27)16-7-5-15(6-8-16)19-22-20(28)17-3-1-2-4-18(17)24(19)14-13-23-11-9-21-10-12-23/h5-8,21H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFLEKHCBSECAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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